ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate
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Description
Mechanism of Action
Target of Action
Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is primarily used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .
Mode of Action
The compound interacts with its targets through chemical reactions, contributing to the synthesis of indole derivatives . For instance, it has been used in the Fischer indole synthesis of optically active cyclohexanone, yielding tricyclic indole .
Biochemical Pathways
The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
The primary result of the action of this compound is the production of indole derivatives . These derivatives have various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors, including temperature, pH, and the presence of other chemical reagents. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate with this compound is sensitive to the reaction temperature .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl propiolate", "Trimethylsilylacetylene", "Sodium hydride", "Diethyl carbonate", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl propiolate is reacted with trimethylsilylacetylene in the presence of sodium hydride to form ethyl 2-trimethylsilylbut-3-ynoate.", "Step 2: Ethyl 2-trimethylsilylbut-3-ynoate is then treated with diethyl carbonate and acetic acid to yield ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate.", "Step 3: The final product is purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying over sodium chloride." ] } | |
CAS No. |
379224-67-6 |
Molecular Formula |
C9H14O3Si |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
ethyl 2-oxo-4-trimethylsilylbut-3-ynoate |
InChI |
InChI=1S/C9H14O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h5H2,1-4H3 |
InChI Key |
VFAZUARKANGMET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C#C[Si](C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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